molecular formula C17H29ClN2O3 B13209598 tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B13209598
M. Wt: 344.9 g/mol
InChI Key: JZFZLCSLBYSTEN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves multiple steps, typically starting with the formation of the pyrrole and pyrrolidine rings. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .

Chemical Reactions Analysis

tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C17H29ClN2O3

Molecular Weight

344.9 g/mol

IUPAC Name

tert-butyl 2-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C17H29ClN2O3/c1-15(2,3)23-14(22)20-8-12-7-19(10-17(12,6)11-20)13(21)16(4,5)9-18/h12H,7-11H2,1-6H3

InChI Key

JZFZLCSLBYSTEN-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC1CN(C2)C(=O)OC(C)(C)C)C(=O)C(C)(C)CCl

Origin of Product

United States

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